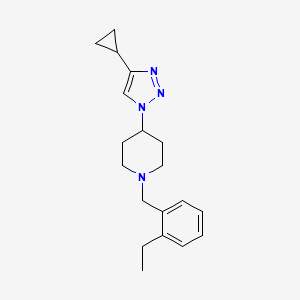![molecular formula C20H17N5O B4532300 2-Methoxy-3-[3-[1-(pyridin-4-ylmethyl)pyrazol-3-yl]phenyl]pyrazine](/img/structure/B4532300.png)
2-Methoxy-3-[3-[1-(pyridin-4-ylmethyl)pyrazol-3-yl]phenyl]pyrazine
描述
2-Methoxy-3-[3-[1-(pyridin-4-ylmethyl)pyrazol-3-yl]phenyl]pyrazine is a complex organic compound that belongs to the class of pyrazines Pyrazines are known for their aromatic properties and are often used in various chemical and pharmaceutical applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-[3-[1-(pyridin-4-ylmethyl)pyrazol-3-yl]phenyl]pyrazine typically involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
化学反应分析
Types of Reactions
2-Methoxy-3-[3-[1-(pyridin-4-ylmethyl)pyrazol-3-yl]phenyl]pyrazine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.
科学研究应用
2-Methoxy-3-[3-[1-(pyridin-4-ylmethyl)pyrazol-3-yl]phenyl]pyrazine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
作用机制
The mechanism of action of 2-Methoxy-3-[3-[1-(pyridin-4-ylmethyl)pyrazol-3-yl]phenyl]pyrazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, thereby influencing various biochemical pathways .
相似化合物的比较
Similar Compounds
Similar compounds include other pyrazine derivatives such as 2-methoxy-3-(1-methylpropyl)pyrazine and 2-methoxy-3-(1-methylethyl)pyrazine .
Uniqueness
What sets 2-Methoxy-3-[3-[1-(pyridin-4-ylmethyl)pyrazol-3-yl]phenyl]pyrazine apart is its unique structural configuration, which combines a pyrazine ring with a pyridinylmethyl-pyrazolyl group. This unique structure may confer specific binding properties and reactivity that are not observed in other similar compounds.
属性
IUPAC Name |
2-methoxy-3-[3-[1-(pyridin-4-ylmethyl)pyrazol-3-yl]phenyl]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O/c1-26-20-19(22-10-11-23-20)17-4-2-3-16(13-17)18-7-12-25(24-18)14-15-5-8-21-9-6-15/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMKSCSDNVCSGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1C2=CC=CC(=C2)C3=NN(C=C3)CC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-ethyl-N-[2-(2-fluorophenoxy)ethyl]-2-(6-methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide](/img/structure/B4532217.png)
![6-ethyl-N-methyl-2-morpholin-4-yl-N-[2-(1H-pyrazol-4-yl)ethyl]pyrimidin-4-amine](/img/structure/B4532220.png)
![1-[2-(3-ethoxyphenoxy)ethyl]-N-methylpyrrolidine-3-carboxamide](/img/structure/B4532222.png)
![3-azocan-1-yl-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]propanamide](/img/structure/B4532228.png)
![2-fluoro-6-{[(2-methoxybenzyl)(propyl)amino]methyl}phenol](/img/structure/B4532239.png)
![1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-{[5-(methoxymethyl)-2-furyl]methyl}-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B4532241.png)
![N-methyl-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}tetrahydro-3-furanamine](/img/structure/B4532247.png)
![N-allyl-2-(2-hydroxyphenoxy)-N-[(5-methyl-2-thienyl)methyl]acetamide](/img/structure/B4532265.png)
![4-methyl-2-[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]phthalazin-1(2H)-one](/img/structure/B4532269.png)
![2-{5-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-1-methylethyl]-3-phenyl-1H-1,2,4-triazol-1-yl}-3-methylpyridine](/img/structure/B4532292.png)
![2-{[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]methyl}-6-methylpyridin-3-ol](/img/structure/B4532308.png)

![4-[[1-[(2,3-Difluorophenyl)methyl]-3-hydroxy-2-oxopiperidin-3-yl]methyl]-3,3-dimethylpiperazin-2-one](/img/structure/B4532322.png)
![N-allyl-4-chloro-1-ethyl-N-[(5-methyl-2-thienyl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B4532327.png)
